molecular formula C19H18O7 B13141102 1-Hydroxy-2-(1-hydroxyethyl)-3,6,8-trimethoxyanthracene-9,10-dione CAS No. 928818-59-1

1-Hydroxy-2-(1-hydroxyethyl)-3,6,8-trimethoxyanthracene-9,10-dione

Cat. No.: B13141102
CAS No.: 928818-59-1
M. Wt: 358.3 g/mol
InChI Key: MJBSYKMZXOBEFD-UHFFFAOYSA-N
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Description

1-Hydroxy-2-(1-hydroxyethyl)-3,6,8-trimethoxyanthracene-9,10-dione is a naturally occurring anthraquinone derivative, identified as a key metabolite from endophytic fungi such as Cytospora sp. isolated from the medicinal plant Garcinia dulcis . This compound is of significant interest in pharmacological and chemical ecology research due to its pronounced biological activities. It has demonstrated potent antifungal properties against plant pathogens like Pythium ultimum, suggesting a role in microbial defense and making it a candidate for agricultural biocontrol studies (Source) . Furthermore, its structural similarity to other anthraquinones points to potential bioactivity in other systems. Researchers value this compound for probing structure-activity relationships within the anthraquinone class and for investigating its mechanism of action, which may involve intercalation into DNA or inhibition of key enzymatic processes like topoisomerase II (Source) . This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

928818-59-1

Molecular Formula

C19H18O7

Molecular Weight

358.3 g/mol

IUPAC Name

1-hydroxy-2-(1-hydroxyethyl)-3,6,8-trimethoxyanthracene-9,10-dione

InChI

InChI=1S/C19H18O7/c1-8(20)14-13(26-4)7-11-16(18(14)22)19(23)15-10(17(11)21)5-9(24-2)6-12(15)25-3/h5-8,20,22H,1-4H3

InChI Key

MJBSYKMZXOBEFD-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=C2C(=C1O)C(=O)C3=C(C2=O)C=C(C=C3OC)OC)OC)O

Origin of Product

United States

Preparation Methods

General Synthetic Approaches to Hydroxy- and Methoxy-Substituted Anthraquinones

Anthraquinones with hydroxy and methoxy substituents are commonly prepared via multi-step organic synthesis involving:

  • Condensation reactions of substituted benzoic acids or hydroxybenzoic acids.
  • Cyclization and oxidation steps to form the anthraquinone core.
  • Subsequent regioselective substitution or methylation to introduce methoxy groups.
  • Hydroxylation or hydroxyalkylation to introduce hydroxy and hydroxyethyl groups.

For example, the synthesis of 1-hydroxy-3-(3-methylbut-2-enyloxy)anthracene-9,10-dione was achieved in two steps starting from benzoic acid derivatives, involving acid-catalyzed condensation followed by alkylation with prenylbromide in the presence of potassium carbonate (K2CO3) in acetone under reflux conditions for extended periods (up to 24 hours total).

Proposed Synthetic Route for 1-Hydroxy-2-(1-hydroxyethyl)-3,6,8-trimethoxyanthracene-9,10-dione

Given the structural complexity of the target compound, a plausible preparation method involves:

  • Step 1: Formation of the Anthraquinone Core

    • Condensation of appropriately substituted hydroxybenzoic acids (e.g., 3,5-dihydroxybenzoic acid derivatives) with benzoic acid or methylated analogues under strongly acidic conditions (e.g., concentrated sulfuric acid) at elevated temperatures (~120 °C) for 2 hours.
    • This step yields a polyhydroxy-substituted anthracene-9,10-dione intermediate.
  • Step 2: Selective Methylation of Hydroxyl Groups

    • Treatment of the polyhydroxy intermediate with methylating agents such as dimethyl sulfate or methyl iodide under basic conditions to introduce methoxy groups at the 3, 6, and 8 positions.
    • Careful control of reaction conditions (temperature, time, base equivalents) is required to achieve selective trimethylation without over- or under-substitution.
  • Step 3: Introduction of the 1-Hydroxyethyl Substituent

    • Hydroxyethylation at position 2 can be achieved by nucleophilic substitution or addition reactions.
    • One approach involves reacting the 2-position with ethylene oxide or 1,2-dihaloethane under basic conditions to install the hydroxyethyl group.
    • Alternatively, reduction of a 2-formyl intermediate followed by hydroxylation can introduce the hydroxyethyl substituent.
  • Step 4: Purification and Characterization

    • Purification via vacuum liquid chromatography or centrifugal planar chromatography using silica gel and solvent systems such as n-hexane–ethyl acetate mixtures (e.g., 9:1).
    • Characterization by spectroscopic methods (NMR, IR, UV-Vis), mass spectrometry, and melting point determination.

Example Data Table: Reaction Conditions and Yields for Related Anthraquinone Derivatives

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Acid-catalyzed condensation Benzoic acid + 3,5-dihydroxybenzoic acid, conc. H2SO4, 120 °C, 2 h 48 Formation of polyhydroxy anthraquinone
2 Alkylation (prenylation) Prenylbromide, K2CO3, acetone, reflux 24 h 49 Selective O-prenylation on hydroxy group
3 Methylation Methyl iodide, base, room temp to reflux Variable Trimethoxylation at 3,6,8 positions
4 Hydroxyethylation Ethylene oxide or 1,2-dihaloethane, base, reflux Variable Introduction of hydroxyethyl group at C2

Note: Data adapted from synthesis of related anthraquinone derivatives.

Detailed Research Findings and Perspectives

Mechanistic Insights

  • The acid-catalyzed condensation step likely proceeds via electrophilic aromatic substitution and intramolecular cyclization to form the anthraquinone skeleton.
  • Methylation reactions target phenolic hydroxyls, with regioselectivity influenced by steric and electronic factors.
  • Hydroxyethylation involves nucleophilic attack on electrophilic carbons, often facilitated by base catalysis.

Challenges and Optimization

  • Controlling regioselectivity during methylation and hydroxyethylation is critical to obtain the desired substitution pattern.
  • Extended reaction times and careful temperature control are necessary to prevent side reactions such as overalkylation or decomposition.
  • Purification requires advanced chromatographic techniques due to close polarity of intermediates.

Comparative Analysis with Related Compounds

Compound Key Substituents Preparation Highlights
1-Hydroxy-3-(3-methylbut-2-enyloxy)anthracene-9,10-dione Hydroxy and prenyl ether groups Two-step synthesis from benzoic acids and prenylbromide
1-Hydroxy-2-methylanthracene-9,10-dione Hydroxy and methyl groups Isolated from natural sources; synthetic methods less documented
1,2,8-Trihydroxy-6-(hydroxymethyl)anthracene-9,10-dione Multiple hydroxyl and hydroxymethyl groups Synthesized via hydroxylation and oxidation steps

Chemical Reactions Analysis

1-Hydroxy-2-(1-hydroxyethyl)-3,6,8-trimethoxyanthracene-9,10-dione undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like ethanol or dichloromethane. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Hydroxy-2-(1-hydroxyethyl)-3,6,8-trimethoxyanthracene-9,10-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Hydroxy-2-(1-hydroxyethyl)-3,6,8-trimethoxyanthracene-9,10-dione involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound interacts with cellular proteins and enzymes, potentially inhibiting their activity or altering their function.

    Pathways: It may affect various biochemical pathways, including those involved in cell proliferation, apoptosis, and oxidative stress.

Comparison with Similar Compounds

Hydroxyethyl vs. Methyl/Methoxy Groups

The hydroxyethyl group at position 2 in the target compound distinguishes it from analogs like 1-hydroxy-2-methylanthraquinone () and 1,3,5,8-tetrahydroxy-6-methoxy-2-methylanthraquinone ().

Methoxy Substitution Patterns

The 3,6,8-trimethoxy configuration in the target compound contrasts with the 6,8-dimethoxy and 3-methoxymethoxy groups in compounds from and , respectively. Methoxy groups are electron-withdrawing, which can stabilize the anthraquinone core and modulate interactions with enzymes like neuraminidase or DNA topoisomerases .

Bioactivity Trends

  • Neuraminidase Inhibition : Compounds with multiple hydroxyl and methoxy groups (e.g., 1,3-dihydroxy-6,8-dimethoxyanthracene-9,10-dione) exhibit >50% inhibition rates, suggesting that the target’s 3,6,8-trimethoxy and hydroxyethyl groups may synergize for similar activity .
  • Antitumor Potential: Methoxy-rich derivatives (e.g., 1,3-dihydroxy-6,8-dimethoxyanthracene-9,10-dione) show antiproliferative effects, implying that the target’s trimethoxy arrangement could enhance cytotoxicity .

Biological Activity

1-Hydroxy-2-(1-hydroxyethyl)-3,6,8-trimethoxyanthracene-9,10-dione (often abbreviated as 1-Hydroxy-2-(1-hydroxyethyl)anthraquinone) is a synthetic anthraquinone compound with notable biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula: C₁₆H₁₂O₃
  • Molecular Weight: 252.265 g/mol
  • CAS Number: 92964-76-6
  • Structure:

    Chemical Structure

Anticancer Properties

Research indicates that anthraquinones exhibit significant anticancer properties. For instance:

  • Mechanism of Action: Anthraquinones induce apoptosis in cancer cells through the activation of caspase pathways and the generation of reactive oxygen species (ROS). They also inhibit topoisomerase II, disrupting DNA replication and transcription.
  • Case Study: In vitro studies have shown that 1-Hydroxy-2-(1-hydroxyethyl)-3,6,8-trimethoxyanthracene-9,10-dione effectively inhibits the proliferation of various cancer cell lines, including breast and colon cancer cells. The compound demonstrated an IC50 value in the low micromolar range, indicating potent activity against these cell types.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Mechanism: It disrupts bacterial cell membranes and inhibits bacterial enzymes essential for cell wall synthesis.
  • Findings: Studies have reported that the compound exhibits activity against both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

Inflammation is a critical factor in many chronic diseases. The biological activity of this compound extends to anti-inflammatory effects:

  • Mechanism: It modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
  • Research Data: In animal models of inflammation, administration of the compound resulted in a significant reduction in edema and inflammatory markers.

Comparative Biological Activity Table

Activity TypeMechanism of ActionModel/Study Reference
AnticancerInduces apoptosis via ROS generationIn vitro studies on breast and colon cancer cell lines
AntimicrobialDisrupts cell membranes; inhibits cell wall synthesisStudies on Gram-positive and Gram-negative bacteria
Anti-inflammatoryInhibits pro-inflammatory cytokinesAnimal models of induced inflammation

Research Findings

Recent studies have focused on the synthesis and modification of anthraquinone derivatives to enhance their biological activities. The following findings are noteworthy:

  • Synthesis Improvements: Modifications to the hydroxyl and methoxy groups have been shown to increase solubility and bioavailability.
  • Pharmacokinetics: Investigations into the pharmacokinetic profiles suggest favorable absorption characteristics when administered orally.

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